molecular formula C7H13ClO4 B12592982 acetic acid;(2R,3S)-2-chlorooxan-3-ol CAS No. 634180-97-5

acetic acid;(2R,3S)-2-chlorooxan-3-ol

Cat. No.: B12592982
CAS No.: 634180-97-5
M. Wt: 196.63 g/mol
InChI Key: MCHQCFCZIFQOSF-FHAQVOQBSA-N
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Description

Acetic acid;(2R,3S)-2-chlorooxan-3-ol is a compound that combines the properties of acetic acid and a chlorinated oxan derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2R,3S)-2-chlorooxan-3-ol typically involves the chlorination of oxan-3-ol followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled temperatures to ensure the selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems that allow for precise control over reaction parameters, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R,3S)-2-chlorooxan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the chlorinated oxan ring to less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include various oxan derivatives with different functional groups, depending on the specific reagents and conditions used.

Scientific Research Applications

Acetic acid;(2R,3S)-2-chlorooxan-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(2R,3S)-2-chlorooxan-3-ol involves its interaction with specific molecular targets and pathways. The chlorinated oxan ring can interact with enzymes and receptors, leading to various biochemical effects. The acetic acid moiety may also play a role in modulating the compound’s activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chlorinated oxan ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

634180-97-5

Molecular Formula

C7H13ClO4

Molecular Weight

196.63 g/mol

IUPAC Name

acetic acid;(2R,3S)-2-chlorooxan-3-ol

InChI

InChI=1S/C5H9ClO2.C2H4O2/c6-5-4(7)2-1-3-8-5;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4)/t4-,5-;/m0./s1

InChI Key

MCHQCFCZIFQOSF-FHAQVOQBSA-N

Isomeric SMILES

CC(=O)O.C1C[C@@H]([C@H](OC1)Cl)O

Canonical SMILES

CC(=O)O.C1CC(C(OC1)Cl)O

Origin of Product

United States

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